![molecular formula C20H18N6O2S B2709450 Benzo[d]thiazol-2-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1706105-31-8](/img/structure/B2709450.png)
Benzo[d]thiazol-2-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
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Overview
Description
Benzo[d]thiazol-2-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H18N6O2S and its molecular weight is 406.46. The purity is usually 95%.
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Scientific Research Applications
Anti-Tubercular Activity
Benzo[d]thiazol-2-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone: has shown promise as an anti-tubercular agent. Recent synthetic developments have led to benzothiazole derivatives with potent inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis) . These compounds were synthesized using various pathways, including diazo-coupling, Knoevenagel condensation, and microwave irradiation. Researchers have also explored their mechanism of resistance and conducted molecular docking studies to identify potential inhibitors .
Antimicrobial Properties
Molecular modeling studies have hinted at the antimicrobial potential of this compound . Further investigations are needed to explore its efficacy against specific pathogens, but its structural features make it an interesting candidate for antimicrobial drug development.
Antitumor Activity
Certain derivatives of Benzo[d]thiazol-2-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone have demonstrated cytotoxic effects on human tumor cell lines . These findings open avenues for exploring its antitumor potential.
Hybrid Analogues
Researchers have synthesized hybrid analogues containing imidazole and benzo[d]imidazole moieties. These compounds were evaluated for antitumor potential against different cell lines . Their unique structures may contribute to diverse biological activities.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity , and they have been discussed against the target DprE1 . They have also been found to be active in alleviating haloperidol-induced catalepsy in mice .
Mode of Action
tuberculosis . In the context of Parkinson’s disease, these compounds have been found to alleviate haloperidol-induced catalepsy in mice .
Biochemical Pathways
Benzothiazole derivatives have been associated with anti-tubercular activity and anti-Parkinsonian activity .
Pharmacokinetics
It is mentioned that none of the synthesized compounds violated lipinski’s rule, making them suitable drug candidates for the treatment of parkinson’s disease .
Result of Action
tuberculosis and alleviate haloperidol-induced catalepsy in mice .
Action Environment
It is worth noting that the effectiveness of benzothiazole derivatives can be influenced by the presence of certain functional groups .
properties
IUPAC Name |
1,3-benzothiazol-2-yl-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2S/c27-20(19-23-14-5-1-2-6-16(14)29-19)26-9-3-4-13(12-26)10-17-24-18(25-28-17)15-11-21-7-8-22-15/h1-2,5-8,11,13H,3-4,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRDYKNDSQZLCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NC3=CC=CC=C3S2)CC4=NC(=NO4)C5=NC=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d]thiazol-2-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone |
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